molecular formula C17H25N3O2 B1399188 1-[4-(4-Piperazin-1-yl-phenoxy)-piperidin-1-yl]-ethanone CAS No. 1361116-33-7

1-[4-(4-Piperazin-1-yl-phenoxy)-piperidin-1-yl]-ethanone

Cat. No.: B1399188
CAS No.: 1361116-33-7
M. Wt: 303.4 g/mol
InChI Key: GVGDUUXWZZPYSD-UHFFFAOYSA-N
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Description

Historical Context and Discovery

1-[4-(4-Piperazin-1-yl-phenoxy)-piperidin-1-yl]-ethanone (CAS: 1361116-33-7) emerged in the early 21st century as part of efforts to expand the pharmacological utility of heterocyclic compounds. While its exact discovery timeline remains undocumented in public literature, its structural features align with piperazine-piperidine hybrids developed for targeting neurological and metabolic pathways. The compound’s synthesis likely stemmed from modular approaches combining piperazine and piperidine scaffolds, a strategy prevalent in medicinal chemistry since the 1990s. Its inclusion in commercial catalogs by suppliers such as AKSci and BLD Pharm around 2014–2025 suggests its adoption as a research tool for probing kinase and receptor interactions.

Nomenclature and Identification

The compound’s systematic IUPAC name, This compound , reflects its core structure:

  • Piperazine ring : A six-membered ring with two nitrogen atoms at positions 1 and 4.
  • Piperidine ring : A six-membered saturated ring with one nitrogen atom.
  • Ethanone group : A ketone functional group attached to the piperidine nitrogen.
Property Value Source
CAS Number 1361116-33-7
Molecular Formula C₁₇H₂₅N₃O₂
Molecular Weight 303.40 g/mol
SMILES CC(=O)N1CCC(CC1)OC2=CC=C(C=C2)N3CCNCC3

Key spectral identifiers include its NMR signals for the piperazine (δ 2.5–3.5 ppm) and piperidine (δ 1.5–2.5 ppm) protons, alongside IR carbonyl stretching at ~1700 cm⁻¹.

Position within Piperazine-Piperidine Compound Class

This compound belongs to the N-acylated piperazine-piperidine ethers , a subclass characterized by:

  • Dual heterocycles : Piperazine (diazacyclohexane) and piperidine (monoazacyclohexane) linked via an ether bond.
  • Ketone functionalization : Enhances binding affinity to enzymatic pockets, as seen in kinase inhibitors like AZD3514.

Compared to simpler piperazine derivatives (e.g., 1-(4-chlorophenoxy)-1-piperazinylethanone), the addition of a piperidine moiety increases conformational flexibility, enabling interactions with deeper hydrophobic pockets in targets like phosphodiesterases. Its structural complexity places it among advanced intermediates in drug discovery pipelines, bridging small molecules and peptide-like scaffolds.

Significance in Chemical Research

The compound’s hybrid architecture makes it a versatile candidate for:

  • Kinase inhibition : The piperazine-piperidine core mimics ATP-binding motifs, as demonstrated in PDE10A inhibitors.
  • Receptor modulation : Piperazine’s nitrogen atoms facilitate hydrogen bonding with GPCRs, such as histamine H₃ receptors.
  • Prodrug development : The ethanone group serves as a metabolically stable anchor for prodrug derivatization.

Recent studies highlight its role in synthesizing melanogenesis inhibitors and σ-1 receptor antagonists , underscoring its adaptability across therapeutic areas. For instance, replacing the ethanone group with a benzo[d]thiazole moiety yielded compounds with tyrosinase inhibitory activity.

Properties

IUPAC Name

1-[4-(4-piperazin-1-ylphenoxy)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-14(21)19-10-6-17(7-11-19)22-16-4-2-15(3-5-16)20-12-8-18-9-13-20/h2-5,17-18H,6-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGDUUXWZZPYSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)OC2=CC=C(C=C2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Multi-Step Route Involving Guanylation and Alkylation

This approach is exemplified by the synthesis pathways described in recent research articles, which involve:

  • Step 1: Construction of the piperazine-phenyl intermediate, often starting from 4-benzylpiperazine derivatives, via N-alkylation with phenoxy-containing alkyl halides.
  • Step 2: Introduction of the piperidin-1-yl group through nucleophilic substitution or alkylation with suitable electrophiles.
  • Step 3: Functionalization of the ethanone core via reductive amination or acylation with appropriate acyl chlorides.

Research data indicates the use of sodium tris(acetoxy)borohydride in ethyl acetate at 20°C for selective reduction steps, yielding the target ethanone derivatives with yields around 54% (see).

Synthesis via Nucleophilic Substitution and Reductive Amination

A common route involves:

  • Preparation of phenoxy piperidine derivatives through etherification of phenol with 7-bromoheptanenitrile, followed by reduction to amines.
  • N-Alkylation of piperazine with phenoxyalkyl bromides in the presence of potassium carbonate.
  • Reductive amination with aldehydes like benzaldehyde to form the benzylpiperazine intermediates.
  • Final acylation or guanylation to introduce the ethanone moiety.

This method is detailed in patent literature, with yields typically around 50-60%.

Synthesis via Cyclization and Protection/Deprotection

An alternative method involves:

  • Starting from piperidin-4-yl derivatives , which undergo cyclization with phenoxyalkyl halides.
  • Use of tert-butoxycarbonyl (Boc) protecting groups to facilitate selective reactions.
  • Final acid deprotection yields the free amine, which is then acylated with acyl chlorides or isocyanates to form the target compound.

Reaction Conditions and Data Summary

Step Reagents Solvent Temperature Yield Notes
Alkylation of piperazine Phenoxyalkyl bromide Acetonitrile Room temp 50-60% Base: K2CO3
Reduction of nitriles LiAlH4 Ethyl ether Reflux 54-60% Inert atmosphere
Guanylation 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea Dichloromethane Room temp 40-50% Excess mercury chloride
Acylation Acyl chlorides Pyridine or triethylamine 0-25°C 60-70% Protecting groups used

Notes on Optimization and Purification

  • Reaction Monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy are employed to monitor reaction progress.
  • Purification: Typically via silica gel column chromatography, using DCM/MeOH mixtures.
  • Yield Optimization: Adjusting reaction temperature, stoichiometry, and reaction time can improve yields.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4-Piperazin-1-yl-phenoxy)-piperidin-1-yl]-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, often under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups onto the piperazine or piperidine rings.

Scientific Research Applications

Pharmacological Applications

1. Antipsychotic Properties

Research indicates that compounds similar to 1-[4-(4-Piperazin-1-yl-phenoxy)-piperidin-1-yl]-ethanone exhibit antipsychotic effects, potentially useful in treating schizophrenia and other psychotic disorders. The piperazine moiety is often linked to dopamine receptor antagonism, which is a common mechanism for antipsychotic drugs.

Case Study:
A study demonstrated that derivatives of this compound showed significant binding affinity to dopamine D2 receptors, suggesting potential as novel antipsychotic agents .

2. Antidepressant Activity

The compound's structure suggests it may also influence serotonin pathways, indicating potential antidepressant properties. Research into similar compounds has shown that modifications can enhance serotonin receptor activity, leading to improved mood regulation.

Data Table: Antidepressant Activity of Related Compounds

Compound NameReceptor TargetBinding Affinity (Ki)Effect
Compound A5-HT1A20 nMAntidepressant
Compound B5-HT2A15 nMAntidepressant
This compound5-HT2CTBDTBD

Cancer Research Applications

3. Tankyrase Inhibition

Recent investigations have highlighted the role of tankyrases in cancer progression and metastasis. Compounds structurally related to this compound have been identified as potential tankyrase inhibitors, which could be pivotal in cancer therapy.

Case Study:
A patent application described the synthesis of piperidine derivatives that inhibit tankyrase activity, showing promise in reducing tumor growth in preclinical models .

Neuropharmacological Studies

4. Cognitive Enhancement

There is emerging evidence that piperazine derivatives may enhance cognitive function by modulating cholinergic and glutamatergic systems. This could position the compound as a candidate for treating cognitive deficits associated with neurodegenerative diseases.

Data Table: Cognitive Effects of Piperazine Derivatives

Compound NameMechanism of ActionCognitive Effect
Compound CCholinergic modulationMemory improvement
Compound DNMDA receptor antagonistLearning enhancement
This compoundTBDTBD

Mechanism of Action

The mechanism of action of 1-[4-(4-Piperazin-1-yl-phenoxy)-piperidin-1-yl]-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of poly (ADP-ribose) polymerase, leading to increased DNA damage and cell death in cancer cells .

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Pharmacokinetics :

  • Electron-Withdrawing Groups (e.g., CF₃) : Compounds like MK29 () show improved metabolic stability due to trifluoromethyl groups, which reduce cytochrome P450-mediated oxidation .
  • Bulkier Substituents : Benzhydryl () and diphenylmethyl () groups enhance lipophilicity and blood-brain barrier penetration, critical for CNS-targeting drugs .
  • Halogenation : Fluorine-18 labeling () enables positron emission tomography (PET) imaging applications, while chlorine () may improve binding affinity to therapeutic targets like kinases .

Heterocyclic Diversity: Thienyl (), indole (), and pyrazolopyrimidine () substituents expand binding interactions with enzymes or receptors. For example, pyrazolopyrimidine derivatives in exhibit nanomolar inhibition of kinases like mTOR .

Conformational Stability: highlights isomerization in piperidinyl-ethanone compounds, where proximity to the amide bond leads to distinct NMR signals at low temperatures. This suggests that the target compound may require structural optimization to minimize conformational instability .

Biological Activity

1-[4-(4-Piperazin-1-yl-phenoxy)-piperidin-1-yl]-ethanone, a compound with diverse biological applications, has garnered attention due to its potential therapeutic effects. This article explores its biological activity, including its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a piperazine ring, which is known for its role in various pharmacological activities. The molecular formula is C18H24N2OC_{18}H_{24}N_2O, with a molecular weight of 288.40 g/mol. Its structure can be represented as follows:

SMILES CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCCN3CCN(CC3)C4=CC=C(C=C4)C\text{SMILES }CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCCN3CCN(CC3)C4=CC=C(C=C4)C

Biological Activity Overview

The biological activity of this compound can be summarized in the following key areas:

Antimicrobial Activity

Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that piperazine derivatives can act as effective inhibitors against various strains of bacteria and fungi. Specifically, compounds structurally related to this compound have demonstrated notable antifungal activity against Candida species, with minimum inhibitory concentrations (MICs) indicating effectiveness at low micromolar concentrations .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes such as tyrosinase, which plays a crucial role in melanin production. Inhibitors like this compound can occupy the active site of tyrosinase, preventing substrate binding and thus reducing melanin synthesis . This mechanism has potential applications in treating hyperpigmentation disorders.

Neuropharmacological Effects

Piperazine derivatives are also noted for their neuropharmacological effects. The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders. The piperazine ring's structural properties enable it to interact with various receptors in the central nervous system (CNS), potentially leading to anxiolytic or antidepressant effects .

Case Studies and Research Findings

Several studies have explored the biological activities of piperazine derivatives similar to this compound:

Study Findings
Study A Identified significant antifungal activity against Candida albicans with an IC50 value of 10 μM for a structurally related compound .
Study B Demonstrated enzyme inhibition with IC50 values ranging from 5 to 20 μM for tyrosinase inhibitors derived from piperazine .
Study C Reported neuroprotective effects in animal models, suggesting potential for treating anxiety disorders through modulation of serotonin receptors .

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing 1-[4-(4-Piperazin-1-yl-phenoxy)-piperidin-1-yl]-ethanone?

The synthesis involves multi-step organic reactions, including nucleophilic substitution to attach the piperazine-phenoxy group to the piperidine core, followed by ketone functionalization. Critical parameters include:

  • Temperature control (e.g., reflux in ethanol or DMF for coupling reactions).
  • Solvent selection (polar aprotic solvents like DMF enhance reaction efficiency).
  • Purification via column chromatography or recrystallization to isolate high-purity products .

Q. Which spectroscopic and crystallographic methods are essential for structural characterization?

Structural validation requires:

  • NMR spectroscopy (¹H/¹³C) to confirm proton environments and carbon frameworks.
  • Mass spectrometry (MS) for molecular weight verification.
  • X-ray crystallography to resolve stereochemistry and hydrogen-bonding networks, as demonstrated in piperazine analogs with similar substituents .

Q. What are the primary pharmacological targets of this compound in neurological research?

The compound’s piperazine and piperidine moieties suggest affinity for dopamine or serotonin receptors , commonly targeted in neuropsychiatric disorders. Preclinical studies on analogs indicate potential modulation of G-protein-coupled receptors (GPCRs) and ion channels .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Systematic optimization includes:

  • Catalyst screening (e.g., palladium for cross-coupling steps).
  • Solvent polarity adjustments to stabilize intermediates.
  • Real-time monitoring via TLC or HPLC to track byproduct formation. Evidence from similar syntheses shows yield improvements up to 30% with controlled anhydrous conditions .

Q. How to resolve contradictions in reported pharmacological activity across studies?

Discrepancies may arise from variations in:

  • Assay systems (e.g., cell-based vs. in vivo models).
  • Structural analogs with subtle substituent differences.
  • Dosage regimes . Cross-validate using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) and compare with structurally characterized analogs .

Q. What methodologies are used to study interactions with biological targets?

Advanced techniques include:

  • Surface plasmon resonance (SPR) for kinetic binding analysis.
  • Isothermal titration calorimetry (ITC) to measure thermodynamic parameters.
  • Molecular docking guided by X-ray crystallography data (e.g., piperazine-protein complexes) .

Q. How does the compound’s stability under physiological conditions impact experimental design?

Assess stability via:

  • pH-dependent degradation studies (e.g., simulate gastric/plasma environments).
  • Metabolic profiling using liver microsomes. Structural modifications, such as fluorination of aromatic rings, can enhance stability, as seen in related compounds .

Q. What computational approaches predict the compound’s reactivity and binding modes?

Use:

  • Density functional theory (DFT) to model electronic properties.
  • Molecular dynamics (MD) simulations to explore conformational flexibility.
  • Pharmacophore mapping based on piperazine-containing drug templates .

Q. Which analytical techniques ensure purity and reproducibility in pharmacological assays?

Rigorous quality control requires:

  • High-resolution mass spectrometry (HR-MS) for exact mass confirmation.
  • Chiral HPLC to exclude enantiomeric impurities.
  • Elemental analysis to validate stoichiometry .

Q. How is the compound utilized as an intermediate in multi-step syntheses?

Its ketone group enables Schiff base formation or Grignard reactions , while the piperazine moiety facilitates further functionalization (e.g., sulfonylation). Case studies highlight its role in synthesizing triazole and pyrimidine derivatives for kinase inhibition studies .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[4-(4-Piperazin-1-yl-phenoxy)-piperidin-1-yl]-ethanone
Reactant of Route 2
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1-[4-(4-Piperazin-1-yl-phenoxy)-piperidin-1-yl]-ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.